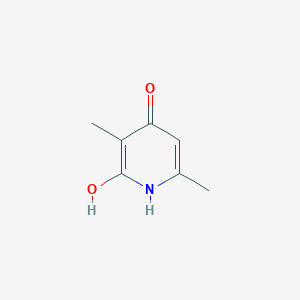

2-hydroxy-3,6-dimethyl-1H-pyridin-4-one

Beschreibung

2-Hydroxy-3,6-dimethyl-1H-pyridin-4-one is a pyridinone derivative characterized by a hydroxyl group at position 2 and methyl groups at positions 3 and 6 on the pyridine ring. The "1H" designation indicates a tautomeric form where the hydrogen resides on the nitrogen at position 1, favoring the keto-enol equilibrium typical of hydroxypyridines . This tautomerism influences its chemical reactivity, stability, and interactions in biological systems.

Eigenschaften

IUPAC Name |

2-hydroxy-3,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUOZGAKXBMOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(N1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that include the use of specific reagents and catalysts. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of advanced technologies and equipment to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and are influenced by the specific reagents and conditions used .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized by their unique chemical structures and properties .

Wissenschaftliche Forschungsanwendungen

2-hydroxy-3,6-dimethyl-1H-pyridin-4-one has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or catalyst in various reactions. In biology and medicine, it may have potential therapeutic applications or be used in the study of biological processes. In industry, it may be used in the production of various chemical products .

Wirkmechanismus

The mechanism of action of 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context in which the compound is used. Detailed information on the mechanism of action can be found in specialized scientific literature .

Vergleich Mit ähnlichen Verbindungen

Clopidol (3,5-Dichloro-2,6-dimethyl-1H-pyridin-4-one)

- Substituents : Chlorine atoms at positions 3 and 5, methyl groups at 2 and 5.

- Key Differences : The replacement of hydroxyl (2-hydroxy) and methyl (3-methyl) groups in the target compound with chlorine atoms in Clopidol significantly alters electronic properties. Chlorine’s electron-withdrawing nature enhances stability and lipophilicity, making Clopidol a potent veterinary antiparasitic agent .

- Tautomerism: Like the target compound, Clopidol exhibits keto-enol tautomerism, but the presence of chlorine shifts the equilibrium toward the keto form due to reduced hydrogen-bonding capacity .

4-Hydroxy-6-methyl-3-nitro-1H-pyridin-2-one

- Substituents : Nitro group at position 3, hydroxyl at 4, methyl at 6.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the target compound. This derivative’s spectral data (e.g., IR and NMR) show distinct shifts due to nitro-induced deshielding .

2-Hydroxy-3,5,6-trimethyl-1H-pyridin-4-one

- Substituents : Additional methyl group at position 5.

- Such modifications are critical in drug design for optimizing membrane permeability .

Physicochemical Properties

Notes:

- Lipophilicity : Methyl groups increase LogP (e.g., Clopidol’s LogP = 2.8 vs. the target compound’s ~1.2), enhancing membrane permeability but reducing aqueous solubility.

- Acidity : The hydroxyl group in the target compound (pKa ~7–8) is less acidic than nitro-substituted derivatives (pKa ~4–5) due to electron-withdrawing effects .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one to achieve high yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization or substitution reactions under controlled conditions. Key parameters include:

- Catalysts : NaOH in dichloromethane (DCM) is effective for deprotonation and facilitating nucleophilic substitution (e.g., as seen in analogous pyridine derivatives) .

- Temperature : Moderate temperatures (e.g., 57–63°C) minimize side reactions while ensuring complete conversion, as demonstrated in related pyridinone syntheses .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while DCM is preferred for phase separation during workup .

Validate purity via HPLC or GC-MS, as impurities often arise from incomplete cyclization or residual solvents .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves polar impurities, while GC-MS identifies volatile byproducts .

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group positions at C3 and C6). IR spectroscopy validates the hydroxyl and carbonyl functional groups .

- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, as applied to related pyridinones .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT) or literature analogs .

- Variable-Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) by stabilizing dominant forms at specific temperatures .

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction, which provides static structural snapshots .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

Methodological Answer: SAR studies require systematic structural modifications and bioassays:

- Substituent Variation : Introduce electron-withdrawing/donating groups at C3 and C6 to modulate metal-chelating properties (critical for biological activity) .

- In Vitro Assays : Test derivatives for metal-binding affinity (e.g., Fe³⁺/Al³⁺) using UV-Vis titration or isothermal titration calorimetry (ITC) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent effects with activity trends .

Q. How can computational chemistry methods be integrated into the design of novel analogs?

Methodological Answer: Computational workflows enhance rational design:

- Molecular Docking : Screen analogs against target proteins (e.g., metalloenzymes) to prioritize candidates with favorable binding poses .

- DFT Calculations : Predict thermodynamic stability of tautomers and redox properties, which influence bioavailability .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles (e.g., logP, solubility) to guide synthetic priorities .

Q. What are the best practices for resolving contradictory data in solubility and stability studies under varying physiological conditions?

Methodological Answer: Contradictions often stem from pH-dependent speciation or degradation pathways:

- pH-Solubility Profiling : Use shake-flask methods across pH 1–7.4 to identify optimal formulation ranges .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products via LC-MS .

- Ionic Strength Effects : Evaluate solubility in simulated physiological buffers (e.g., PBS) to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.